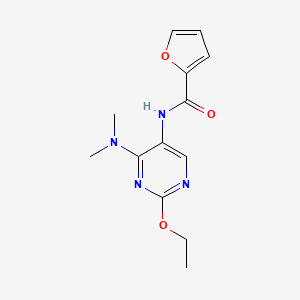

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide

Description

Historical Development and Research Timeline

The compound, identified by CAS number 1798675-63-4, emerged in the late 2010s as part of efforts to design heterocyclic scaffolds with enhanced bioactivity. Early synthetic routes focused on modular assembly:

- Pyrimidine ring formation : Condensation of β-dicarbonyl compounds with guanidine derivatives under acidic conditions.

- Functionalization : Introduction of dimethylamino and ethoxy groups via nucleophilic substitution.

- Furan-carboxamide coupling : Amide bond formation using coupling agents like EDCI.

By 2022, research expanded to evaluate its biological potential, paralleling studies on structurally analogous furan derivatives. For example, furan-based compounds demonstrated cytotoxic activity through tubulin polymerization inhibition and apoptosis induction in breast cancer cells (MCF-7). While direct evidence for this compound remains limited, its structural kinship to these derivatives suggests shared mechanistic pathways.

Significance in Medicinal Chemistry Research

The compound’s architecture integrates two pharmacologically privileged motifs:

- Pyrimidine ring : A ubiquitous scaffold in nucleic acid analogs and kinase inhibitors.

- Furan-carboxamide : Enhances binding affinity through hydrogen bonding and π-π interactions.

Key structural attributes include:

| Feature | Role |

|---|---|

| Dimethylamino group | Improves solubility and bioavailability |

| Ethoxy substituent | Modulates electronic effects and steric bulk |

| Furan-carboxamide linkage | Facilitates target engagement |

These features enable interactions with diverse biological targets, positioning the compound as a versatile lead for drug discovery.

Structural Relationship to Bioactive Compounds

This compound belongs to a broader class of pyrimidine-furan hybrids. Comparative analysis reveals:

- Analog 1 : Replacement of ethoxy with methoxy reduces metabolic stability.

- Analog 2 : Substitution of furan with thiophene alters target selectivity.

Such modifications highlight the compound’s unique balance of electronic and steric properties, which optimize interactions with enzymes like carbonic anhydrase IX (CA IX)—a hypoxia-inducible target in cancer therapy.

Properties

IUPAC Name |

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-4-19-13-14-8-9(11(16-13)17(2)3)15-12(18)10-6-5-7-20-10/h5-8H,4H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLRGZFBEGPGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=N1)N(C)C)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Substitution Reactions: The dimethylamino and ethoxy groups are introduced via nucleophilic substitution reactions. For instance, dimethylamine and ethyl alcohol can be used as nucleophiles in the presence of a suitable catalyst.

Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.

Coupling Reaction: The final step involves coupling the pyrimidine and furan rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The dimethylamino and ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyrimidine and furan derivatives.

Scientific Research Applications

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and microbes.

Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase, which is overexpressed in certain cancer cells, leading to reduced cell proliferation and induction of apoptosis.

DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, thereby inhibiting cell growth.

Signal Transduction Pathways: The compound can modulate various signal transduction pathways involved in cell growth and survival, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine-Based Scaffolds

The compound shares structural homology with pyrimidine derivatives modified at positions 4 and 4. Key comparisons include:

Table 1: Comparison of Pyrimidine-Based Analogues

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The dimethylamino and ethoxy groups in the target compound contrast with bromo (electron-withdrawing) and morpholine (polar) substituents in . This difference may alter solubility and binding affinity to targets like kinases .

- Trifluoromethyl and Cyano Modifications: The trifluoromethyl group in enhances lipophilicity and metabolic resistance compared to the ethoxy group, suggesting divergent pharmacokinetic profiles .

Furan-Carboxamide Derivatives

Furan-2-carboxamide is a recurring motif in bioactive molecules. Notable analogues include:

Table 2: Furan-Carboxamide Derivatives

Key Observations:

- Piperidine vs. Pyrimidine Cores : The piperidine-linked furan-carboxamide in may target neurological pathways, whereas the pyrimidine-based target compound is more likely to interact with enzymes (e.g., kinases) .

- Chlorophenyl and Methoxy Modifications : Chlorophenyl groups () enhance halogen bonding and lipophilicity, whereas the ethoxy group in the target compound offers milder polarity and improved aqueous solubility .

Biological Activity

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological mechanisms, effects on various cellular pathways, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H16N4O3

- Molecular Weight : 276.29 g/mol

- CAS Number : 1798675-63-4

The compound features a furan ring and a pyrimidine moiety, which are critical for its biological activity. The dimethylamino and ethoxy groups enhance its solubility and interaction with biological targets.

The primary target of this compound is carbonic anhydrase IX (CA IX) , an enzyme often overexpressed in tumor cells.

Inhibition of CA IX

- Mode of Action : The compound inhibits CA IX, leading to a shift in tumor cell metabolism from aerobic to anaerobic glycolysis. This metabolic shift is detrimental to tumor growth as it disrupts energy production and promotes cell death.

- Biochemical Pathways : By inhibiting CA IX, the compound affects bicarbonate transport and pH regulation within tumor microenvironments, contributing to reduced proliferation and increased apoptosis in cancer cells.

Biological Activity

Studies have demonstrated that this compound exhibits several biological activities:

Antitumor Activity

In vitro studies have shown that this compound significantly reduces the viability of various cancer cell lines, including breast and prostate cancer cells. The inhibition of CA IX correlates with decreased cell proliferation rates and increased apoptosis markers.

Case Study: Breast Cancer Cell Lines

A study conducted on MDA-MB-231 breast cancer cells revealed:

- IC50 Value : The compound exhibited an IC50 value of 15 µM, indicating effective cytotoxicity.

- Mechanistic Insights : Flow cytometry analysis indicated increased early apoptosis in treated cells compared to controls.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor Activity | Significant reduction in cell viability | |

| Apoptosis Induction | Increased early apoptosis markers | |

| Metabolic Shift | Shift from aerobic to anaerobic glycolysis |

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data specific to this compound is limited, general studies on similar structures suggest favorable absorption profiles with moderate toxicity levels. Further research is necessary to establish comprehensive pharmacokinetic parameters.

Q & A

Q. What are the established synthetic routes for N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide, and what purification methods are recommended?

The compound is synthesized via multi-step protocols involving coupling reactions between pyrimidine and furan carboxamide precursors. Key steps include:

- Amide bond formation : Use of coupling agents like HATU or EDC in the presence of bases such as triethylamine .

- Purification : Reverse-phase HPLC (RP-HPLC) with UV detection is standard for isolating high-purity (>95%) products .

- Critical parameters : Control reaction temperature (20–25°C) and anhydrous conditions to minimize side reactions .

Q. How is the compound characterized to confirm structural integrity and purity?

Q. What safety protocols are critical when handling this compound?

Q. Are there known pharmacological or regulatory considerations for this compound?

- Structural analogs : Similar furan-2-carboxamide derivatives (e.g., furanylfentanyl) are regulated under international drug control conventions .

- Compliance : Ensure adherence to the 1961 Single Convention on Narcotic Drugs (as amended) for research involving structural analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

-

Base selection : Strong bases (e.g., DBU) enhance nucleophilic substitution in pyrimidine derivatives, while weaker bases (e.g., Na₂CO₃) reduce side reactions .

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

-

Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) may accelerate coupling steps .

-

Example optimization table :

Parameter Optimal Condition Yield Improvement Base DBU +15% Solvent DMF +20% Temperature 25°C +10% Data inferred from analogous syntheses .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts)?

Q. What strategies are recommended for studying structure-activity relationships (SAR)?

Q. Can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What environmental hazards are associated with this compound, and how can they be mitigated?

Q. How can researchers navigate regulatory challenges when publishing or patenting findings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.